Candicine

Description

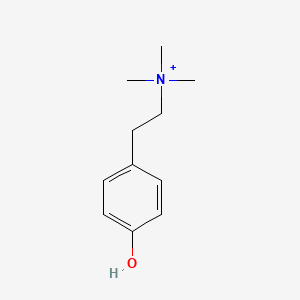

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)ethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJXIKSKSASRB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901642 | |

| Record name | Candicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6656-13-9, 3761-58-8 | |

| Record name | Candicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Candicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Candicine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2TJ5H9Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Candicine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Candicine, a quaternary ammonium alkaloid. Designed for researchers, scientists, and professionals in drug development, this document details the botanical and zoological origins of this compound, presents quantitative data on its concentration in various natural matrices, outlines experimental protocols for its extraction and analysis, and illustrates its putative signaling pathway.

Natural Sources of this compound

This compound has been identified in a diverse range of plant species, most notably within the Cactaceae family, and has also been found in select grasses and even in the animal kingdom.

Cactaceae Family (Cacti)

The primary natural reservoirs of this compound are cacti belonging to the Echinopsis genus, formerly classified as Trichocereus. Several species have been documented to contain this alkaloid:

-

Echinopsis candicans (synonymous with Trichocereus candicans) : This Argentinian cactus is a principal source, with concentrations reported to be as high as 5% of the plant's dry weight.[1] It is also a rich source of the related alkaloid, hordenine.[1]

-

Echinopsis pasacana (synonymous with Trichocereus pasacana) : This species has been confirmed to contain this compound, alongside hordenine, N-methyltyramine, and tyramine.[2]

-

Echinopsis andalgalensis (synonymous with Trichocereus andalgalensis) : Contains this compound and hordenine.[3]

-

Echinopsis tacaquirensis (synonymous with Trichocereus tacaquirensis) : Reported to contain this compound.

-

Echinopsis terscheckii (synonymous with Trichocereus terscheckii) : Known to have a high concentration of alkaloids, ranging from 0.25% to 1.2% of the dry weight, which includes this compound.

Poaceae Family (Grasses)

-

Barley (Hordeum vulgare) : this compound is found in malted barley.[1] In the late 1950s, a toxic compound named "maltoxin" was isolated from malted barley, which was later identified as being identical to this compound.[1]

-

Reed Canary Grass (Phalaris arundinacea) : This grass is known to contain a variety of alkaloids, including this compound, although quantitative data for this compound specifically is limited. The total tryptamine alkaloid concentration can reach approximately 0.2% of the wet weight.

Other Botanical Sources

-

Citrus spp. : this compound has been reported to occur in several plants of the Citrus genus.[1]

-

Senegalia berlandieri : This plant is another reported source of this compound.[4]

-

Fagaropsis glabra : this compound has also been identified in this species.[4]

Zoological Sources

-

Frog Skin (Leptodactylus pentadactylus pentadactylus) : Uniquely, this compound has been isolated from the skin of this frog species at a concentration of 45 μg/g of skin.[1]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the species, growth conditions, and the specific part of the organism being analyzed. The following table summarizes the available quantitative data.

| Natural Source | Family/Class | Part Analyzed | Concentration | Reference(s) |

| Echinopsis candicans | Cactaceae | Plant | Up to 5% (dry weight) | [1] |

| Echinopsis terscheckii | Cactaceae | Plant | 0.25% - 1.2% (total alkaloids, dry weight) | |

| Leptodactylus pentadactylus pentadactylus | Amphibia | Skin | 45 µg/g | [1] |

| Phalaris arundinacea | Poaceae | New Leaf Blades | ~0.2% (total tryptamine alkaloids, wet weight) |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from natural sources, based on established alkaloid chemistry principles.

General Alkaloid Extraction from Plant Material

This protocol outlines a general procedure for the acid-base extraction of alkaloids, including this compound, from plant tissues.

Materials:

-

Dried and powdered plant material (e.g., cactus tissue, barley sprouts)

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Dichloromethane or other suitable nonpolar organic solvent

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH indicator strips

-

Filter paper

Procedure:

-

Maceration: Soak the dried, powdered plant material in methanol for 24-48 hours at room temperature with occasional agitation.

-

Filtration: Filter the methanolic extract to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

-

Acidification: Dissolve the crude extract in 1M HCl. This will protonate the alkaloids, making them soluble in the aqueous acidic solution.

-

Defatting: Wash the acidic solution with a nonpolar organic solvent (e.g., dichloromethane) in a separatory funnel to remove non-alkaloidal lipids and other nonpolar compounds. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to approximately 10-12 with 1M NaOH. This deprotonates the alkaloids, rendering them soluble in a nonpolar organic solvent.

-

Extraction of Free Base: Extract the basified aqueous solution multiple times with a nonpolar organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then concentrate using a rotary evaporator to yield the crude alkaloid fraction containing this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method provides a framework for the quantitative analysis of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for best peak separation and shape.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of this compound, with a maximum around 225 nm and another at 275 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound

This compound's pharmacological effects are reported to be similar to those of nicotine, suggesting it acts as an agonist at nicotinic acetylcholine receptors (nAChRs). The binding of an agonist to nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane and activation of downstream signaling cascades.

Caption: Putative signaling cascade initiated by this compound binding to nAChRs.

Experimental Workflow for Isolation and Quantification

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.

Caption: Workflow for this compound isolation and quantification.

References

An In-depth Technical Guide to Candicine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine, a quaternary ammonium alkaloid, is a naturally occurring compound found in a variety of plant species, most notably in cacti and barley. Structurally, it is the N,N,N-trimethyl derivative of tyramine, featuring a phenethylamine skeleton. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its neuromuscular blocking effects and interaction with nicotinic acetylcholine receptors. This document is intended to serve as a technical resource, consolidating available data and methodologies to facilitate further research and development.

Chemical Identity and Structure

This compound is chemically known as 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium. As a quaternary ammonium salt, it exists with a counter-ion, most commonly chloride or iodide in isolated forms.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium |

| Molecular Formula | C₁₁H₁₈NO⁺ |

| Molecular Weight | 180.27 g/mol (cation) |

| CAS Number | 3761-58-8 (for the cation) |

| Canonical SMILES | C--INVALID-LINK--(C)CCc1ccc(O)cc1 |

| InChI Key | PTOJXIKSKSASRB-UHFFFAOYSA-O |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its salt form. It is generally a colorless solid that is highly soluble in water.

Table 2: Physicochemical Properties of this compound Salts

| Property | This compound Iodide | This compound Chloride |

| Appearance | Colorless solid[1] | Colorless solid[1] |

| Melting Point | 234 °C (453 °F; 507 K)[1] | 285 °C (545 °F; 558 K) (decomposition)[1] |

| Solubility in Water | Highly soluble[1] | Highly soluble[1] |

| pKa (phenolic) | Not experimentally reported in the reviewed literature. | Not experimentally reported in the reviewed literature. |

| Thermal Decomposition | As a quaternary ammonium salt, it is expected to undergo thermal decomposition at elevated temperatures, likely via Hofmann elimination. Specific TGA/DSC data for this compound is not widely available. |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenol ring, the ethyl chain protons, and a prominent singlet for the nine equivalent protons of the three methyl groups on the quaternary nitrogen.

-

¹³C NMR: The carbon NMR spectrum would display signals for the distinct carbon environments, including the aromatic carbons, the ethyl carbons, and a signal for the methyl carbons. A ¹³C NMR spectrum is indexed in the SpectraBase, but the complete data is not publicly accessible[1].

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like methanol is expected to show absorption maxima characteristic of the phenol chromophore, typically around 275-280 nm.

Synthesis and Experimental Protocols

Chemical Synthesis

This compound is most commonly synthesized by the exhaustive methylation of hordenine (N,N-dimethyltyramine) using a methylating agent such as methyl iodide.

This protocol is adapted from standard N-methylation procedures for phenolic amines.

Materials:

-

Hordenine

-

Methyl iodide (CH₃I)

-

Methanol (MeOH)

-

Diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Ice bath

Procedure:

-

Dissolve hordenine (1.0 eq) in methanol in a round-bottom flask.

-

Add an excess of methyl iodide (e.g., 3.0-5.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours or gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the excess methyl iodide and methanol.

-

The resulting solid residue is crude this compound iodide.

-

Purify the product by recrystallization from a suitable solvent system, such as methanol/diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Conversion to this compound Chloride: this compound iodide can be converted to this compound chloride by treating an aqueous solution of the iodide salt with silver chloride (AgCl). The insoluble silver iodide (AgI) precipitates and can be removed by filtration, leaving this compound chloride in the solution, which can then be isolated by evaporation of the water.

Biological Activity and Pharmacology

This compound exhibits notable pharmacological effects, primarily as a neuromuscular blocking agent with nicotine-like properties.

Neuromuscular Blockade

This compound is toxic upon parenteral administration, producing symptoms consistent with neuromuscular blockade[1]. Its mechanism of action is believed to involve its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.

This is a classic ex vivo method to assess the activity of neuromuscular blocking agents.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution

-

This compound salt (dissolved in Krebs-Henseleit solution)

-

Dissecting microscope and tools

-

Organ bath with stimulating and recording electrodes

-

Force-displacement transducer

-

Data acquisition system

Procedure:

-

Humanely euthanize a rat and exsanguinate.

-

Isolate the phrenic nerve-hemidiaphragm preparation and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).

-

Record the isometric twitch tension of the hemidiaphragm using a force-displacement transducer.

-

After a stabilization period, add this compound to the organ bath in a cumulative concentration-dependent manner.

-

Record the inhibition of the twitch response at each concentration until a maximal effect is achieved.

-

Calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the twitch response).

Interaction with Nicotinic Acetylcholine Receptors and Signaling

The nicotine-like effects of this compound suggest a direct interaction with nAChRs. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways.

Activation of nAChRs, particularly in neuronal cells, can lead to the activation of several intracellular signaling cascades, including the PI3K/Akt pathway and MAPK/ERK pathway. These pathways are crucial in modulating cellular processes like cell survival and synaptic plasticity. While the specific downstream signaling of this compound has not been extensively studied, a putative pathway based on its interaction with nAChRs can be proposed.

Toxicology

The acute toxicity of this compound has been evaluated in rodents, with the following reported median lethal dose (LD₅₀) values.

Table 3: Acute Toxicity of this compound

| Species | Route of Administration | LD₅₀ |

| Mouse | Subcutaneous (s.c.) | 10 mg/kg |

| Mouse | Intraperitoneal (i.p.) | 36 mg/kg |

| Rat | Not specified | 50 mg/kg |

Note: The specific salt form (chloride or iodide) and experimental conditions for these reported LD₅₀ values are not always clearly stated in the available literature.

Natural Occurrence

This compound is found in a range of plant species. It was first isolated from the cactus Trichocereus candicans (now Echinopsis candicans), where it can be present in significant amounts (up to 5%) along with its precursor, hordenine[1]. It has also been identified in other cacti and in plants of the Citrus genus. Notably, a compound named "maltoxin," isolated from malted barley, was later identified as being identical to this compound[1].

Conclusion

This compound is a well-characterized quaternary ammonium alkaloid with significant biological activity, primarily as a neuromuscular blocking agent that interacts with nicotinic acetylcholine receptors. While its basic chemical and pharmacological properties are established, there is a lack of comprehensive, publicly available spectral data and detailed studies on its specific downstream signaling effects. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic and toxicological potential of this natural product. Further research is warranted to fully elucidate its mechanism of action, complete its spectral characterization, and explore its potential applications.

References

The Biosynthesis of Candicine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine, a quaternary ammonium alkaloid found in various plant species, particularly in barley (Hordeum vulgare), is synthesized from the amino acid L-tyrosine through a series of enzymatic reactions. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the molecular transformations, key enzymes, and their kinetic properties. It also outlines comprehensive experimental protocols for the elucidation of this pathway and presents visual representations of the core biochemical processes and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biochemistry, natural product chemistry, and drug development.

Introduction

This compound (N,N,N-trimethyltyramine) is a member of the phenethylamine alkaloid family, which is known for a range of biological activities. The biosynthesis of this compound is a classic example of secondary metabolism in plants, originating from a primary metabolite, the amino acid L-tyrosine. The pathway involves a decarboxylation followed by a stepwise N-methylation, yielding the final quaternary ammonium compound. Understanding this biosynthetic route is crucial for metabolic engineering efforts aimed at enhancing the production of this compound or other related alkaloids with potential pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from L-tyrosine is a four-step enzymatic pathway primarily occurring in the roots of young barley seedlings.[1] The pathway involves the sequential action of a decarboxylase and a series of methyltransferases.

Step 1: Decarboxylation of L-Tyrosine to Tyramine

The pathway initiates with the removal of the carboxyl group from L-tyrosine to form tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TyDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2][3]

L-Tyrosine → Tyramine + CO₂

Step 2: N-methylation of Tyramine to N-Methyltyramine (Hordenine)

Tyramine is then methylated on its amino group to yield N-methyltyramine, a compound also known as hordenine. This reaction is catalyzed by a Tyramine N-methyltransferase (TNMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[4][5]

Tyramine + S-adenosyl-L-methionine → N-Methyltyramine (Hordenine) + S-adenosyl-L-homocysteine

Step 3: N-methylation of N-Methyltyramine to N,N-Dimethyltyramine

The secondary amine of hordenine is further methylated to form the tertiary amine, N,N-dimethyltyramine. This step is also catalyzed by an N-methyltransferase (NMT) , again with SAM as the methyl donor. Evidence from barley suggests that a distinct N-methyltransferase is responsible for the second methylation step.[6]

N-Methyltyramine + S-adenosyl-L-methionine → N,N-Dimethyltyramine + S-adenosyl-L-homocysteine

Step 4: N-methylation of N,N-Dimethyltyramine to this compound

The final step in the pathway is the methylation of N,N-dimethyltyramine to form the quaternary ammonium ion, this compound. This reaction is catalyzed by an N-methyltransferase .

N,N-Dimethyltyramine + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

Visualization of the this compound Biosynthesis Pathway

Figure 1: The enzymatic conversion of L-tyrosine to this compound.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and metabolites involved in the this compound biosynthesis pathway. Data for the later steps of the pathway are less characterized and are represented with estimated values based on similar enzymatic reactions.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (units) | kcat (s⁻¹) | Source(s) |

| Tyrosine Decarboxylase (TyDC) | L-Tyrosine | 630 | 998 µmol/min/mg | Not Reported | [7] |

| Tyramine N-Methyltransferase (TNMT) | Tyramine | 77 | Not Reported | Not Reported | [1] |

| N-Methyltransferase (NMT) | N-Methyltyramine | 184 | Not Reported | Not Reported | [1] |

| N-Methyltransferase (Final Step) | N,N-Dimethyltyramine | Estimate: 150-250 | Not Reported | Not Reported |

Note: Kinetic data for the final N-methyltransferase is estimated based on known values for similar enzymes.

Table 2: Metabolite Concentrations in Barley Seedlings

| Metabolite | Tissue | Concentration Range | Source(s) |

| Tyramine | Roots | Variable, increases upon infection | [8] |

| N-Methyltyramine (Hordenine) | Roots | 0.5 - 2.0 mg/g fresh weight | [5][9] |

| This compound | Roots | Trace to low levels |

Note: Quantitative data for this compound in barley is not well-documented in readily available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Protocol 1: Purification of Tyrosine Decarboxylase from Plant Tissue

This protocol describes the purification of TyDC from barley seedlings, adapted from established methods for plant decarboxylases.[10][11]

-

Plant Material: Germinate barley (Hordeum vulgare) seeds in the dark for 5-7 days. Harvest the roots.

-

Crude Extract Preparation:

-

Homogenize the fresh root tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to achieve 30% saturation while stirring on ice.

-

After 30 minutes, centrifuge at 15,000 x g for 20 minutes.

-

Increase the ammonium sulfate concentration of the supernatant to 70% saturation.

-

Centrifuge again and resuspend the pellet in a minimal volume of extraction buffer.

-

-

Chromatography:

-

Ion-Exchange Chromatography: Apply the resuspended pellet to a DEAE-cellulose column equilibrated with the extraction buffer. Elute the protein with a linear gradient of NaCl (0-0.5 M) in the same buffer.

-

Size-Exclusion Chromatography: Pool the active fractions and concentrate them. Apply the concentrated sample to a Sephadex G-100 column equilibrated with the extraction buffer. Elute with the same buffer.

-

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Protocol 2: Enzyme Assay for N-Methyltransferase Activity

This radioactive assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to the amine substrate.[12]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.5)

-

1 mM Dithiothreitol (DTT)

-

1 mM of the amine substrate (tyramine, N-methyltyramine, or N,N-dimethyltyramine)

-

0.1 mM S-adenosyl-L-[methyl-¹⁴C]methionine (specific activity ~50 mCi/mmol)

-

Enzyme preparation (crude extract or purified enzyme)

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Extract the methylated product with an organic solvent (e.g., ethyl acetate).

-

-

Quantification:

-

Evaporate the organic solvent.

-

Redissolve the residue in a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed.

-

Protocol 3: Quantitative Analysis of this compound and its Precursors by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound, hordenine, and tyramine in plant extracts.[13][14]

-

Sample Preparation:

-

Homogenize freeze-dried plant material in an extraction solvent (e.g., 80% methanol with 0.1% formic acid).

-

Centrifuge to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions:

-

Tyramine: Precursor ion [M+H]⁺ → Product ion

-

Hordenine: Precursor ion [M+H]⁺ → Product ion

-

This compound: Precursor ion [M]⁺ → Product ion

-

-

-

Quantification: Generate a standard curve for each analyte using authentic standards. Quantify the analytes in the plant extracts by comparing their peak areas to the standard curves.

Experimental Workflow for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound typically follows a structured workflow, integrating biochemical, analytical, and molecular biology techniques.

References

- 1. N-Methyltransferase involved in gramine biosynthesis in barley: cloning and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lumazine synthase from Candida albicans as an anti-fungal target enzyme: structural and biochemical basis for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine decarboxylase - Wikipedia [en.wikipedia.org]

- 4. Tyramine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Enzymology of the polyenes pimaricin and candicidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Induction of a Specific N-Methyltransferase Enzyme by Long-Term Heat Stress during Barley Leaf Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and purification of heterologous proteins in plant tissue using a geminivirus vector system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]

Technical Guide: Isolation and Purification of Candicine from Trichocereus candicans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of candicine, a quaternary ammonium alkaloid, from the cactus species Trichocereus candicans (now classified as Echinopsis candicans). This document synthesizes established principles of natural product chemistry and alkaloid extraction to present a detailed, albeit generalized, protocol for obtaining high-purity this compound for research and development purposes.

Introduction to this compound and Trichocereus candicans

This compound is a quaternary ammonium salt with a phenethylamine skeleton, making it a naturally occurring alkaloid.[1] It is the N,N,N-trimethyl derivative of the biogenic amine tyramine. As a quaternary salt, it exists in plants in association with various anions, such as chloride or iodide.[1]

Trichocereus candicans, a columnar cactus native to Argentina, is a known botanical source of this compound.[2] The alkaloids in this species, including this compound and the related compound hordenine, are primarily localized in the chlorophyllaceous cortical parenchyma, the green tissue beneath the epidermis.[3][4] This knowledge is critical for the efficient preparation of plant material for extraction.

Principle of Isolation and Purification

The isolation of this compound from Trichocereus candicans follows a multi-step process based on its chemical properties as a quaternary ammonium alkaloid. The general workflow involves:

-

Preparation of Plant Material: Drying and grinding the cortical parenchyma of the cactus to increase the surface area for efficient extraction.

-

Acid-Base Extraction: A classic technique for selectively extracting alkaloids from plant matrices. An acidic aqueous solution is used to protonate the alkaloids, rendering them soluble in the aqueous phase and separating them from non-alkaloidal compounds. Subsequent basification of the aqueous extract liberates the free alkaloids, which can then be partitioned into an organic solvent.

-

Purification: Chromatographic techniques are employed to separate this compound from other co-extracted alkaloids (such as hordenine) and impurities. Given the charged nature of this compound, specialized chromatographic methods like ion-pair chromatography or preparative high-performance liquid chromatography (HPLC) are often necessary for achieving high purity.

Experimental Protocols

The following protocols are based on established methods for alkaloid extraction and purification.[5][6][7][8][9] Researchers should optimize these parameters based on their specific experimental setup and analytical capabilities.

Plant Material Preparation

-

Harvesting: Collect fresh stems of Trichocereus candicans.

-

Dissection: Separate the outer green cortical parenchyma from the inner woody core. This targeted approach enhances the efficiency of the extraction process.[3][4]

-

Drying: The dissected plant material should be dried to a constant weight to prevent enzymatic degradation and facilitate grinding. This can be achieved by air-drying in a well-ventilated area or by using a lyophilizer (freeze-dryer).

-

Grinding: The dried plant material is ground into a fine powder using a mechanical mill.

Acid-Base Extraction of Crude Alkaloid Mixture

-

Acidic Extraction:

-

Macerate the powdered plant material (100 g) in a 0.1 M solution of a suitable acid (e.g., hydrochloric acid or acetic acid) at a 1:10 (w/v) ratio.

-

Stir the mixture for 24 hours at room temperature.

-

Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic extract from the plant debris.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction of the alkaloids.

-

Combine the acidic extracts.

-

-

Defatting:

-

The combined acidic extract is washed with a non-polar organic solvent (e.g., hexane or dichloromethane) in a separatory funnel to remove fats, waxes, and other lipophilic impurities.

-

Discard the organic layer.

-

-

Basification and Free Alkaloid Extraction:

-

The defatted acidic aqueous extract is basified to a pH of 9-10 with a suitable base (e.g., ammonium hydroxide or sodium hydroxide). This converts the alkaloid salts into their free base form.

-

The basified aqueous solution is then extracted multiple times with a polar organic solvent (e.g., chloroform or ethyl acetate).

-

The organic layers containing the free alkaloids are combined.

-

-

Solvent Evaporation:

-

The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

-

Purification of this compound by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for isolating and purifying individual compounds from a mixture.[10][11][12][13] For a quaternary alkaloid like this compound, a reversed-phase column with an ion-pairing agent in the mobile phase is recommended.[1][14][15]

-

Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase for injection into the HPLC system.

-

Chromatographic Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water with a constant concentration of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or heptafluorobutyric acid).[5]

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detector at a wavelength of 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound as it elutes from the column.

-

Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC.

-

Final Product Preparation: Combine the pure fractions and evaporate the solvent to obtain purified this compound, likely as a salt with the ion-pairing agent. Further steps may be required to convert it to a desired salt form (e.g., this compound chloride or iodide).

Data Presentation

The following tables summarize hypothetical quantitative data for the isolation and purification of this compound. This data is for illustrative purposes and will vary based on the specific plant material and experimental conditions.

Table 1: Extraction Yield of Crude Alkaloids from Trichocereus candicans

| Parameter | Value |

| Starting Plant Material (dry weight) | 100 g |

| Volume of Extraction Solvent (0.1 M HCl) | 3 x 1 L |

| Crude Alkaloid Extract Yield | 1.5 g |

| Percentage Yield (w/w) | 1.5% |

Table 2: Purity and Yield from Preparative HPLC Purification

| Parameter | Value |

| Amount of Crude Extract Injected | 1.0 g |

| Yield of Purified this compound | 150 mg |

| Purity of this compound (by analytical HPLC) | >98% |

| Recovery of this compound from Crude Extract | 15% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Trichocereus candicans.

Caption: Workflow for this compound Isolation and Purification.

Logical Relationship in Acid-Base Extraction

This diagram illustrates the chemical principles underlying the acid-base extraction process.

Caption: Principle of Acid-Base Extraction for this compound.

Conclusion

The isolation and purification of this compound from Trichocereus candicans is a feasible process for a well-equipped natural product chemistry laboratory. The key to success lies in the careful selection of plant material, the systematic application of acid-base extraction principles, and the use of high-resolution chromatographic techniques for final purification. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own methods for obtaining pure this compound for further scientific investigation and drug development endeavors.

References

- 1. Quantitative analysis of tertiary and quaternary alkaloids in Corydalis Tuber by ion-pair high-performance liquid chromatography and its application to an oriental pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. sacredcacti.com [sacredcacti.com]

- 4. troutsnotes.com [troutsnotes.com]

- 5. africaresearchconnects.com [africaresearchconnects.com]

- 6. troutsnotes.com [troutsnotes.com]

- 7. Preparation and evaluation of novel stationary phases for improved chromatographic purification of pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sacredcacti.com [sacredcacti.com]

- 9. scispace.com [scispace.com]

- 10. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. jordilabs.com [jordilabs.com]

- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Candicine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candicine chloride, a quaternary ammonium alkaloid, has attracted scientific interest due to its biological activities, including its effects on the neuromuscular junction. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound chloride, alongside detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

This compound chloride is the chloride salt of the this compound cation. The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈ClNO | [1] |

| Molecular Weight | 215.72 g/mol | [1] |

| Appearance | Colorless solid | [2] |

| Melting Point | 285 °C (decomposition) | [2] |

| Solubility | Highly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO). | [2][3] |

Note: The molecular formula for the this compound cation is C₁₁H₁₈NO⁺, with a molecular weight of 180.27 g/mol .[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the para-substituted benzene ring are expected in the aromatic region (typically δ 6.5-8.0 ppm). Due to the para-substitution, a characteristic AA'BB' splitting pattern is anticipated.

-

Ethyl Chain Protons: The two methylene groups of the ethyl chain will appear as multiplets, likely in the δ 2.5-3.5 ppm region.

-

N-Methyl Protons: A singlet integrating to nine protons, corresponding to the three equivalent methyl groups on the quaternary nitrogen, is expected, likely in the δ 3.0-3.5 ppm region.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon bearing the hydroxyl group will be shifted downfield (δ 150-160 ppm), while the other aromatic carbons will resonate in the δ 115-135 ppm range.

-

Ethyl Chain Carbons: Two signals for the methylene carbons of the ethyl chain are expected in the aliphatic region.

-

N-Methyl Carbons: A single signal for the three equivalent methyl carbons attached to the nitrogen is anticipated, typically in the δ 50-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound chloride would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| ~3400-3200 | O-H stretch (phenolic) | Strong, broad |

| ~3050-3000 | C-H stretch (aromatic) | Medium |

| ~2980-2850 | C-H stretch (aliphatic) | Medium to strong |

| ~1610, ~1510 | C=C stretch (aromatic ring) | Medium |

| ~1250 | C-O stretch (phenol) | Strong |

| ~850-550 | C-Cl stretch | Medium to weak |

Note: The C-Cl stretch is often weak and can be difficult to assign definitively in the fingerprint region.[4]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound chloride in a suitable solvent (e.g., ethanol or water) is expected to show absorption maxima characteristic of a substituted benzene chromophore. The phenolic hydroxyl group and the aromatic ring are the primary contributors to its UV absorption. Typical λmax values for similar phenolic compounds are in the range of 270-280 nm.

Experimental Protocols

Synthesis of this compound Chloride

A plausible synthetic route to this compound chloride is the exhaustive methylation of hordenine.

Reaction: Hordenine + 3 CH₃I → this compound Iodide + 2 HI this compound Iodide + AgCl → this compound Chloride + AgI

Workflow for the Synthesis of this compound Chloride from Hordenine:

Caption: Workflow for the synthesis of this compound chloride.

Detailed Protocol:

-

N,N,N-Trimethylation of Hordenine:

-

Dissolve hordenine in a suitable solvent such as methanol.

-

Add an excess of methyl iodide (at least 3 equivalents).

-

The reaction can be carried out at room temperature or with gentle heating, and the progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude this compound iodide.

-

-

Anion Exchange:

-

Dissolve the crude this compound iodide in water.

-

Add a stoichiometric amount of a silver salt with the desired counter-ion, in this case, silver chloride (AgCl).

-

The silver iodide (AgI) will precipitate out of the solution.

-

Filter the mixture to remove the silver iodide precipitate.

-

The filtrate, containing this compound chloride, can then be concentrated.

-

-

Purification:

-

The crude this compound chloride can be purified by recrystallization from a suitable solvent system, such as ethanol-ether.

-

Isolation from Plant Material

This compound has been reported in various plant species. A general protocol for the extraction and isolation of alkaloids from plant material is provided below. This protocol would need to be optimized for the specific plant source.[5]

Workflow for Isolation of this compound from Plant Material:

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction:

-

Macerate the dried and powdered plant material with an acidic aqueous alcohol solution (e.g., 80% ethanol with 1% HCl) for an extended period (e.g., 24-48 hours).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).

-

Wash the acidic solution with a nonpolar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic compounds.

-

Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10.

-

Extract the liberated free base alkaloids with an organic solvent (e.g., dichloromethane or chloroform).

-

Combine the organic extracts and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Concentrate the organic extract to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Monitor the fractions by TLC and combine those containing the desired compound.

-

Further purification can be achieved by preparative HPLC to obtain pure this compound.

-

-

Salt Formation:

-

To obtain this compound chloride, dissolve the purified free base in a suitable solvent and treat with a solution of hydrochloric acid. The salt can then be precipitated or crystallized.

-

In Vitro Neuromuscular Junction Blockade Assay

The neuromuscular blocking activity of this compound chloride can be assessed using an in vitro phrenic nerve-hemidiaphragm preparation.[6][7][8]

Workflow for Neuromuscular Blockade Assay:

Caption: Workflow for the in vitro neuromuscular blockade assay.

Detailed Protocol:

-

Preparation of the Phrenic Nerve-Hemidiaphragm:

-

Humanely euthanize a small rodent (e.g., a mouse or rat) following approved institutional protocols.

-

Carefully dissect out the phrenic nerve and the attached hemidiaphragm.

-

-

Experimental Setup:

-

Mount the preparation in an organ bath containing an appropriate physiological saline solution (e.g., Krebs-Ringer solution), maintained at 37°C and bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

Attach the tendon of the diaphragm to a force-displacement transducer to record muscle contractions.

-

Place the phrenic nerve in contact with stimulating electrodes.

-

-

Data Acquisition:

-

Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).

-

Record the resulting muscle twitches until a stable baseline is achieved.

-

-

Drug Application and Analysis:

-

Add this compound chloride to the organ bath in a cumulative concentration-dependent manner.

-

Record the effects on the amplitude of the muscle twitches.

-

The percentage inhibition of the twitch response can be calculated to determine the potency of the compound (e.g., IC₅₀).

-

Biological Activity and Signaling Pathways

This compound chloride is known to exhibit neuromuscular blocking properties.[2] This activity is likely mediated through its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. As a quaternary ammonium compound, it shares structural similarities with other neuromuscular blocking agents.

Proposed Mechanism of Action at the Neuromuscular Junction:

Caption: Proposed mechanism of neuromuscular blockade by this compound.

This compound likely acts as a competitive antagonist at the nAChR, preventing the binding of acetylcholine and thereby inhibiting the depolarization of the muscle fiber and subsequent contraction. Further research is required to fully elucidate the specific signaling pathways modulated by this compound chloride.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical characteristics of this compound chloride, along with methodologies for its synthesis, isolation, and biological evaluation. The provided data and protocols are intended to facilitate further research into the properties and potential applications of this interesting natural product. As with all chemical and biological research, appropriate safety precautions and institutional guidelines should be followed when performing any of the described procedures.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C11H18NO+ | CID 23135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]

Hordenine Methiodide vs. Candicine: A Technical Guide to Nomenclature and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of alkaloid chemistry and pharmacology, precise nomenclature is paramount. This technical guide addresses the relationship between "hordenine methiodide" and "candicine," two terms that have been used in scientific literature. Through a detailed examination of their chemical structures, properties, and synthesis, this document clarifies their synonymous nature and provides essential technical information for researchers.

Key Findings: The terms "hordenine methiodide" and "this compound iodide" are synonymous and refer to the same chemical entity: the iodide salt of the quaternary ammonium cation, 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium. The name "this compound" refers to the cation itself, which can be paired with various anions.

Chemical Structure and Nomenclature

The foundational distinction lies in the structures of hordenine and the this compound cation. Hordenine is a naturally occurring phenethylamine alkaloid, chemically known as N,N-dimethyltyramine.[1] this compound is the N,N,N-trimethyl derivative of tyramine, existing as a quaternary ammonium cation.[2]

The synthesis of this compound iodide involves the N-methylation of hordenine using methyl iodide.[2] This reaction adds a third methyl group to the nitrogen atom of hordenine, converting the tertiary amine into a quaternary ammonium salt. The counter-ion in this specific reaction is iodide, leading to the formation of this compound iodide.

Therefore, "hordenine methiodide" is a descriptive name indicating the product of the methylation of hordenine with methyl iodide, which is, in fact, this compound iodide.

Quantitative Data

The following table summarizes the key quantitative data for hordenine and this compound salts for easy comparison.

| Property | Hordenine | This compound Iodide (Hordenine Methiodide) | This compound Chloride |

| IUPAC Name | 4-[2-(dimethylamino)ethyl]phenol | 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium iodide | 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium chloride |

| Synonyms | N,N-Dimethyltyramine, Anhaline | Hordenine methiodide | - |

| CAS Number | 539-15-1 | 6656-13-9 (for cation) | - |

| Molecular Formula | C₁₀H₁₅NO | C₁₁H₁₈INO | C₁₁H₁₈ClNO |

| Molar Mass | 165.23 g/mol | 307.17 g/mol | 215.72 g/mol |

| Melting Point | 117-118 °C | 234 °C[2] | 285 °C (decomposition)[2] |

| Solubility in Water | Soluble | Highly soluble[2] | Highly soluble[2] |

Experimental Protocols

Synthesis of this compound Iodide from Hordenine

This protocol is based on the classical method described by Barger in 1909.

Objective: To synthesize this compound iodide (hordenine methiodide) via the N-methylation of hordenine.

Materials:

-

Hordenine

-

Methyl iodide (CH₃I)

-

Methanol (or another suitable solvent)

Procedure:

-

Dissolution: Dissolve a known quantity of hordenine in a minimal amount of methanol in a round-bottom flask.

-

Addition of Methylating Agent: To the stirred solution, add an excess of methyl iodide. The reaction involves the quaternization of the tertiary amine of hordenine.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization and Isolation: As the reaction proceeds, the quaternary ammonium salt, being less soluble in the solvent than the starting amine, will precipitate out. The mixture is then cooled to facilitate further crystallization.

-

Filtration and Washing: The precipitated this compound iodide is collected by filtration. The crystals are washed with a small amount of cold solvent (e.g., methanol or diethyl ether) to remove any unreacted starting materials and impurities.

-

Drying: The purified crystals of this compound iodide are then dried under vacuum.

Expected Outcome: White to off-white crystalline solid of this compound iodide.

Signaling Pathways and Logical Relationships

The relationship between hordenine, its methylation, and the resulting this compound salts can be visualized as a straightforward chemical transformation. This process is a key step in both the chemical synthesis and the biosynthesis of these compounds in certain plants.

Caption: Chemical relationship between hordenine and this compound salts.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound iodide from hordenine.

References

A Technical Guide to the Historical Research of Candicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical and scientific research surrounding Candicine, a quaternary ammonium alkaloid first identified in the mid-20th century. The document details the discovery and isolation of this compound, its chemical synthesis, and elucidates its mechanism of action as a ganglionic stimulant with nicotine-like properties. This guide is intended to be a valuable resource for researchers in pharmacology, natural product chemistry, and drug development, offering detailed experimental protocols, structured quantitative data, and visual diagrams of its biosynthetic and signaling pathways.

Discovery and Isolation

Initial Discovery

This compound was first isolated and named by the Italian chemist Ladislao Reti in 1933.[1] His research focused on the alkaloids present in the Argentine cactus Trichocereus candicans, now reclassified as Echinopsis candicans.[1][2] Reti's work, published in the Comptes Rendus des Séances de la Société de Biologie et ses Filiales, marked the formal discovery of this natural product.[1] The concentration of this compound in Echinopsis candicans can be quite variable, ranging from 0.5% to 5% of the total alkaloid content.[3]

Isolation from Echinopsis candicans

The isolation of this compound from its natural source involves a standard acid-base extraction protocol for alkaloids. The following is a generalized methodology based on common practices for phytochemical analysis of cacti.[4][5]

Experimental Protocol: Isolation of this compound

-

Sample Preparation: Fresh or dried plant material of Echinopsis candicans is finely powdered to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to Soxhlet extraction or maceration with methanol or ethanol.[6]

-

Acidification: The alcoholic extract is concentrated under reduced pressure, and the residue is acidified with a dilute mineral acid (e.g., 1% HCl). This converts the alkaloids into their water-soluble salt forms.

-

Purification: The acidic aqueous solution is then washed with a non-polar organic solvent (e.g., dichloromethane or ether) to remove non-alkaloidal lipophilic impurities.[4]

-

Basification and Extraction: The purified acidic solution is made alkaline (pH 9-10) with a base such as ammonium hydroxide. This liberates the free alkaloid bases. The aqueous solution is then repeatedly extracted with a water-immiscible organic solvent like chloroform or dichloromethane.[4]

-

Final Isolation: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude alkaloid mixture. This compound, being a quaternary ammonium salt, may require specific chromatographic techniques for further purification from other alkaloids like hordenine and tyramine which are also present in the plant.[2]

Logical Workflow for this compound Isolation

Chemical Synthesis and Characterization

This compound is the N,N,N-trimethyl derivative of tyramine. Its synthesis is typically achieved through the exhaustive methylation of hordenine (N,N-dimethyltyramine), which itself is synthesized from tyramine.

Synthesis of Hordenine from Tyramine

Hordenine can be synthesized from tyramine via reductive amination.

Experimental Protocol: Synthesis of Hordenine

-

Reaction Setup: Tyramine is dissolved in a suitable solvent such as methanol.

-

Methylation: An excess of formaldehyde and a reducing agent like sodium borohydride are added to the solution. The reaction proceeds via the formation of an iminium intermediate which is then reduced. This step is repeated to achieve dimethylation.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often by crystallization of its salt.

Synthesis of this compound from Hordenine

The final step to produce this compound is the quaternization of the tertiary amine of hordenine.

Experimental Protocol: Synthesis of this compound Iodide

-

Reaction: Hordenine is dissolved in a solvent like methanol or acetone.

-

Quaternization: An excess of methyl iodide is added to the solution. The reaction mixture is then stirred, often at room temperature or with gentle heating, for several hours to allow for the formation of the quaternary ammonium salt.

-

Isolation: As this compound iodide is a salt, it will often precipitate out of the solution upon completion of the reaction or upon cooling. The precipitate is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then dried.

Quantitative Data for Synthesis

| Step | Reactants | Reagents | Product | Typical Yield |

| 1 | Tyramine | Formaldehyde, Sodium borohydride | Hordenine | High |

| 2 | Hordenine | Methyl iodide | This compound Iodide | >90% |

Biosynthesis

The biosynthesis of this compound in plants begins with the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions, primarily decarboxylation and sequential N-methylation.

-

Decarboxylation: L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TyDC) to form tyramine.

-

First N-methylation: Tyramine is then methylated by an N-methyltransferase to yield N-methyltyramine.

-

Second N-methylation: A subsequent methylation step, catalyzed by another N-methyltransferase, converts N-methyltyramine to hordenine (N,N-dimethyltyramine).

-

Third N-methylation: The final step is the methylation of hordenine to form the quaternary ammonium cation, this compound.

Biosynthetic Pathway of this compound

Pharmacological Properties and Mechanism of Action

Nicotine-Like Ganglionic Stimulation

Early pharmacological studies of this compound revealed that its effects closely resemble those of nicotine.[1] It acts as a ganglionic stimulant, affecting the autonomic nervous system.[7][8] This action is characterized by an initial stimulation of autonomic ganglia, which can be followed by a blockade at higher doses.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The nicotine-like effects of this compound are due to its interaction with nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. While specific studies on this compound's binding affinity to various nAChR subtypes are limited, its action as a ganglionic stimulant suggests that it likely acts as an agonist at neuronal nAChRs, such as the α3β4 subtype found in autonomic ganglia.

Proposed Signaling Pathway of this compound

-

Binding: this compound binds to the agonist site on neuronal nAChRs located on the postsynaptic membrane of autonomic ganglia.

-

Channel Opening: This binding induces a conformational change in the receptor, opening the ion channel.

-

Depolarization: The open channel allows for the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated, propagating the nerve impulse.

-

Physiological Response: This leads to the stimulation of postganglionic neurons and the corresponding physiological effects, such as changes in heart rate and blood pressure.[8]

Signaling Pathway of this compound at the Ganglionic Synapse

Pharmacological Effects of this compound

| Organ/System | Effect | Reference |

| Blood Pressure | Initial pressor effect | [8] |

| Nictitating Membrane | Contraction | [8] |

| Heart | Bradycardia or Tachycardia (biphasic) | [9] |

| Respiration | Stimulation | [8] |

Conclusion

This compound, a quaternary ammonium alkaloid from Echinopsis candicans, has a rich history rooted in early 20th-century natural product chemistry. Its discovery by Ladislao Reti paved the way for pharmacological studies that identified its potent nicotine-like ganglionic stimulating properties. The synthesis of this compound is straightforward, involving the exhaustive methylation of its precursor, hordenine. While its general mechanism of action through nicotinic acetylcholine receptors is understood, further research is warranted to elucidate its specific interactions with different nAChR subtypes and to explore its potential therapeutic applications. This guide provides a foundational resource for scientists and researchers to build upon this historical knowledge in future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. troutsnotes.com [troutsnotes.com]

- 3. Full text of "Cactus Chemistry By Species 2014" [archive.org]

- 4. redalyc.org [redalyc.org]

- 5. scielo.org.pe [scielo.org.pe]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GANGLION STIMULATING ACTION OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological effects of nicotinic and electrical stimulation of intrinsic cardiac ganglia in the absence of extrinsic autonomic nerves in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Candicine in Animal Models: A Technical Guide

Disclaimer: This document aims to provide a comprehensive toxicological profile of candicine. However, a thorough review of publicly available scientific literature reveals a significant scarcity of formal toxicological studies conducted on this compound in animal models according to modern standardized guidelines. The information presented herein is compiled from early pharmacological research and data on structurally related compounds. This guide should be considered a starting point for research and not as a definitive safety assessment. Further empirical studies are critically needed to establish a complete and reliable toxicological profile for this compound.

Introduction

This compound is a quaternary ammonium alkaloid found in various plants, including barley. Structurally, it is the N,N,N-trimethyl derivative of the biogenic amine tyramine.[1] Its toxic properties have been recognized for some time, primarily manifesting as neuromuscular blockade with effects similar to nicotine.[2] Despite its long history of identification, this compound has not been subjected to the rigorous toxicological evaluation that is standard for pharmaceuticals and other chemicals today. This guide summarizes the available toxicological data on this compound and related compounds, outlines standard experimental protocols for the missing data, and provides a framework for future research.

Acute Toxicity

No dedicated acute toxicity studies determining the LD50 of this compound in various animal models via different routes of administration were found in the available literature. Early pharmacological studies have noted that parenteral administration of this compound is toxic, leading to symptoms of neuromuscular blockade and respiratory paralysis at high doses.[2]

Data on the Structurally Related Compound: Hordenine

Due to the lack of direct data on this compound, the acute toxicity data for hordenine, a closely related N,N-dimethyl derivative of tyramine, is presented below for comparative purposes. It is crucial to note that while structurally similar, the toxicological profiles of hordenine and this compound may differ.

| Compound | Animal Species | Route of Administration | LD50 / MLD | Reference |

| Hordenine | Mouse | Intraperitoneal (IP) | 299 mg/kg (LD50) | [3] |

| Hordenine | Mouse | Intraperitoneal (IP) | >100 mg/kg (LD50) | [3] |

| Hordenine | Mouse | Unspecified | 113.5 mg/kg (as HCl salt) | [3] |

| Hordenine | Dog | Intravenous (IV) | 300 mg/kg (MLD as sulfate) | [3] |

| Hordenine | Dog | Oral | 2000 mg/kg (MLD as sulfate) | [3] |

| Hordenine | Rabbit | Intravenous (IV) | 250 mg/kg (MLD as sulfate) | [3] |

| Hordenine | Guinea Pig | Intravenous (IV) | 300 mg/kg (MLD as sulfate) | [3] |

| Hordenine | Guinea Pig | Subcutaneous | 2000 mg/kg (MLD as sulfate) | [3] |

| Hordenine | Rat | Subcutaneous | ~1000 mg/kg (MLD as sulfate) | [3] |

MLD: Minimum Lethal Dose

Experimental Protocol for Acute Oral Toxicity (OECD 423)

A standard protocol to determine the acute oral toxicity of a substance like this compound would follow the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Animal Selection: Healthy, young adult rodents (usually rats or mice) of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Procedure: A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next animal(s). The study is complete when a stopping criterion is met, which allows for the classification of the substance into a specific toxicity class.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for this compound were identified in the literature. Such studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity upon repeated exposure.

Experimental Protocol for a 90-Day Sub-chronic Oral Toxicity Study (OECD 408)

-

Animal Selection: Typically, rodents (rats are preferred) are used. Both sexes are included.

-

Dose Groups: At least three dose levels and a concurrent control group are used. The doses are selected based on the results of acute toxicity and range-finding studies.

-

Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days.

-

Observations: Daily clinical observations, weekly detailed clinical examinations, body weight and food/water consumption measurements are recorded.

-

Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

-

Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and any gross lesions from all groups.

Genotoxicity

There is no available data on the genotoxic potential of this compound.

Standard Battery of Genotoxicity Tests

A standard battery of in vitro and in vivo tests is required to assess the genotoxic potential of a substance.

-

Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects the induction of micronuclei in the cytoplasm of interphase mammalian cells, indicating chromosomal damage or aneuploidy.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test assesses chromosomal damage by measuring the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood of treated animals (usually rodents).

Carcinogenicity

No carcinogenicity bioassays for this compound have been reported.

Experimental Protocol for Carcinogenicity Studies (OECD 451)

-

Animal Selection: Long-term studies are conducted in two rodent species (typically rats and mice). Both sexes are used.

-

Dose Selection: At least three dose levels and a control group are used. The highest dose should elicit signs of minimal toxicity without significantly altering the normal lifespan due to effects other than tumors.

-

Administration: The substance is administered for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Observations: Comprehensive clinical observations, body weight, and food consumption are monitored throughout the study.

-

Pathology: A complete histopathological examination of all organs and tissues from all animals is performed.

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of this compound is not available.

Experimental Protocol for a Reproductive/Developmental Toxicity Screening Test (OECD 421)

-

Animal Selection: Typically rats are used.

-

Treatment Period: Males are dosed for a minimum of four weeks (two weeks prior to mating, during mating, and two weeks post-mating). Females are dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 13 of lactation.

-

Parameters Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, and reproductive organ pathology.

-

Offspring: Viability, sex ratio, clinical signs, and body weight.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound is through its action as a neuromuscular blocking agent. It is a quaternary ammonium compound that likely acts as an antagonist at nicotinic acetylcholine receptors at the neuromuscular junction, similar to curare-like substances.[2] This leads to muscle weakness and, at higher doses, paralysis of respiratory muscles, resulting in death.

General Toxicological Evaluation Workflow

The following diagram illustrates a general workflow for the toxicological evaluation of a chemical substance.

Logical Relationship of Toxicological Studies

The following diagram illustrates the logical progression and relationship between different types of toxicological studies.

Conclusion

The available data on the toxicological profile of this compound in animal models is severely limited. While early studies indicate a potential for significant toxicity through neuromuscular blockade, a comprehensive assessment according to current regulatory standards is absent. There is a pressing need for systematic studies to determine the acute, sub-chronic, and chronic toxicity, as well as the genotoxic, carcinogenic, and reproductive and developmental effects of this compound to adequately characterize its risk to human and animal health. The information on the related compound, hordenine, provides a preliminary indication of the potential toxicity of this class of compounds, but cannot be used as a direct substitute for data on this compound itself. Researchers and drug development professionals should exercise caution and prioritize further toxicological evaluation before considering any application of this compound.

References

An In-depth Technical Guide to the Quaternary Ammonium Structure of Candicine

For Researchers, Scientists, and Drug Development Professionals

Introduction